2-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-5-METHOXYBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-5-METHOXYBENZAMIDE is a complex organic compound that features a bromine atom, a thiophene ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-5-METHOXYBENZAMIDE typically involves multiple steps. One common approach is to start with the thiophene derivative, which undergoes bromination to introduce the bromine atom. This is followed by a series of reactions to attach the hydroxypropyl and methoxybenzamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-5-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The reaction conditions typically involve specific solvents and temperatures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the bromine atom can result in various substituted derivatives .
Scientific Research Applications
2-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-5-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of thiophene-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-5-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and hydroxypropyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, such as 2-butylthiophene and 2-octylthiophene, which also exhibit interesting biological and chemical properties .
Uniqueness
What sets 2-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-5-METHOXYBENZAMIDE apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-bromo-N-(3-hydroxy-3-thiophen-2-ylpropyl)-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-20-10-4-5-12(16)11(9-10)15(19)17-7-6-13(18)14-3-2-8-21-14/h2-5,8-9,13,18H,6-7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWJYAHJMDZMAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.